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Spironolactone-d7 (Major)

Cat. No.: B1150789
M. Wt: 423.62
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterated Analogues as Research Tools in Drug Development

Among stable isotopes, deuterium (B1214612), a heavy isotope of hydrogen, is frequently used to create deuterated analogues of drug compounds. Current time information in Los Angeles, CA, US. The replacement of hydrogen with deuterium results in a molecule that is chemically very similar to the original compound but has a greater mass. Current time information in Los Angeles, CA, US. This mass difference is the key to its utility in research. scbt.com

One of the most significant applications of deuterated analogues is their use as internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). scbt.comresearchgate.netcleanchemlab.com An internal standard is a compound with similar physicochemical properties to the analyte (the substance being measured) that is added in a known quantity to a sample. cleanchemlab.com Because the deuterated internal standard behaves almost identically to the non-labeled analyte during sample preparation and analysis, it can be used to correct for variations and improve the accuracy and precision of the measurement. scbt.comresearchgate.net

Furthermore, the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. researchgate.net This "kinetic isotope effect" can slow down the metabolic processes that involve the cleavage of this bond. d-nb.info Researchers can leverage this phenomenon to investigate metabolic pathways and to develop new drug candidates with improved pharmacokinetic profiles, potentially leading to a longer half-life and reduced dosing frequency. simsonpharma.comd-nb.info

Overview of Spironolactone-d7 (Major) as a Labeled Compound for Academic Inquiry

Spironolactone-d7 (Major) is the deuterium-labeled version of spironolactone (B1682167), a synthetic steroid and mineralocorticoid receptor antagonist. lgcstandards.commedchemexpress.com In this compound, seven hydrogen atoms have been replaced by deuterium atoms. lgcstandards.com This isotopic labeling makes Spironolactone-d7 (Major) an invaluable research tool, primarily utilized as an internal standard for the quantitative determination of spironolactone in biological samples. researchgate.netresearchgate.net

The primary application of Spironolactone-d7 (Major) is in bioanalytical methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), to accurately measure concentrations of spironolactone and its metabolites in plasma and other biological matrices. researchgate.netresearchgate.net This is crucial for pharmacokinetic studies, which assess how the body absorbs, distributes, metabolizes, and excretes the drug. researchgate.net The use of a deuterated internal standard like Spironolactone-d7 (Major) is considered the gold standard for such quantitative bioanalysis, as it minimizes variability and matrix effects, ensuring the reliability of the data. researchgate.netcleanchemlab.com It is intended for research purposes and not for human or animal consumption. cleanchemlab.com

Interactive Data Tables

Below are tables detailing the chemical properties of Spironolactone-d7 (Major) and a list of the chemical compounds mentioned in this article.

Table 1: Properties of Spironolactone-d7 (Major)

PropertyValueSource(s)
Chemical Name (7α,7α)-7-Acetylthyo-17-hydroxy-3-oxopregn-4-one-21-carboxylic Acid γ-Lactone-d7 scbt.comcleanchemlab.comcleanchemlab.com
Molecular Formula C₂₄H₂₅D₇O₄S lgcstandards.comcleanchemlab.com
Molecular Weight 423.62 g/mol scbt.comlgcstandards.com
Unlabeled CAS Number 52-01-7 simsonpharma.comscbt.comlgcstandards.com
Appearance Off-white to light yellow solid medchemexpress.com
Purity (HPLC) >90-99% medchemexpress.comcleanchemlab.com
Storage Temperature -20°C medchemexpress.comlgcstandards.com

Properties

Molecular Formula

C₂₄H₂₅D₇O₄S

Molecular Weight

423.62

Synonyms

(7α,7α)-7-Acetylthyo-17-hydroxy-3-oxopregn-4-one-21-carboxylic Acid γ-Lactone-d7;  7α-Acetylthio-3-oxo-17α-pregn-4-ene-21,17-carbolactone-d7; _x000B_SC-9420-d7; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Purity Assessment of Spironolactone D7 Major

Chemical Synthesis Routes for Deuterated Spironolactone (B1682167) Analogues

The synthesis of Spironolactone-d7 is not typically detailed in publicly available literature as a distinct procedure. However, it can be logically derived from the well-established synthetic pathways of the parent compound, Spironolactone, by substituting standard reagents with their deuterated counterparts at specific stages. The common industrial synthesis of Spironolactone often starts from dehydroepiandrosterone (B1670201) (DHEA) or 4-androstenedione.

One established route to Spironolactone proceeds via the intermediate canrenone (B1668266). The final step in this pathway involves the addition of a thioacetyl group to canrenone. To produce Spironolactone-d7, a deuterated thioacetic acid (thioacetic acid-d4, CH3COSD) could be employed in this step. This would result in the incorporation of deuterium (B1214612) at the acetyl group, yielding Spironolactone-d4. To achieve the d7 labeling, additional deuteration steps would be necessary earlier in the synthesis.

A plausible synthetic approach for Spironolactone-d7 would involve modifications to the synthesis of the steroid backbone itself. For instance, deuterated reagents could be used during the construction of the pregnene skeleton. A key intermediate in some Spironolactone syntheses is 17α-(2-carboxyethyl)-17β-hydroxyandrosta-4,6-dien-3-one lactone. The introduction of deuterium into the steroid nucleus could be achieved through catalytic deuteration or the use of deuterated reducing agents at various stages of the synthesis from DHEA.

A common method for producing Spironolactone involves the reaction of canrenone with potassium thioacetate (B1230152). By using a deuterated form of thioacetate and potentially a deuterated solvent under acidic conditions, deuterium exchange could be facilitated at specific positions on the steroid ring.

Strategies for Deuterium Incorporation and Positional Isomer Control

The precise placement of deuterium atoms within the Spironolactone molecule is critical for its intended use in research. Control over the position of isotopic labeling is a key challenge in the synthesis of deuterated compounds.

Selective Catalytic Deuteration: One strategy involves the use of catalytic hydrogenation with deuterium gas (D2) at specific points in the synthesis. For example, the reduction of a double bond in a precursor molecule using a palladium catalyst and D2 gas can introduce deuterium atoms at specific locations. The choice of catalyst and reaction conditions can influence the stereoselectivity of this addition, thereby controlling the spatial orientation of the deuterium atoms.

Use of Deuterated Reagents: The use of deuterated reagents is a direct method for incorporating deuterium. For instance, using deuterated reducing agents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4) in place of their protio-equivalents can introduce deuterium at positions where a carbonyl group is reduced to a hydroxyl group.

Acid- or Base-Catalyzed H/D Exchange: In some cases, hydrogen atoms on the steroid backbone can be exchanged for deuterium by treatment with a deuterated acid or base in a deuterated solvent (e.g., D2O, CH3OD). The lability of certain protons, particularly those adjacent to carbonyl groups, makes them susceptible to this exchange. By carefully controlling the reaction conditions (temperature, reaction time, and catalyst), a degree of control over the positions of deuteration can be achieved. However, this method can sometimes lead to a mixture of positional isomers, requiring sophisticated purification and analysis to isolate the desired compound.

For Spironolactone-d7, a combination of these strategies would likely be employed to achieve the desired labeling pattern. The "d7" designation implies that seven hydrogen atoms in the molecule have been replaced by deuterium. The exact positions of these deuterium atoms would be determined by the specific synthetic route and deuteration methods used.

Advanced Analytical Techniques for Isotopic Enrichment and Distribution Analysis

Once synthesized, it is crucial to determine the isotopic enrichment (the percentage of molecules that are deuterated) and the distribution of deuterium atoms within the molecule. Several advanced analytical techniques are employed for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining the molecular weight of Spironolactone-d7 with high accuracy, confirming the incorporation of seven deuterium atoms. nih.gov The mass spectrum will show a molecular ion peak shifted to a higher mass-to-charge ratio (m/z) compared to unlabeled Spironolactone. Furthermore, the isotopic distribution pattern in the mass spectrum can provide information about the degree of deuteration. researchgate.netuhasselt.benih.gov By analyzing the relative intensities of the peaks corresponding to molecules with different numbers of deuterium atoms (d0, d1, d2, etc.), the isotopic enrichment can be calculated. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and by analyzing the masses of the fragments, it is often possible to deduce the location of the deuterium labels. nih.govresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the precise location of deuterium atoms. researchgate.net In a proton NMR (¹H NMR) spectrum of Spironolactone-d7, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. nih.gov Deuterium NMR (²H NMR) can also be performed to directly observe the deuterium nuclei, providing further confirmation of their positions. Quantitative NMR (qNMR) can be used to determine the level of isotopic enrichment with high precision by comparing the integrals of specific signals to those of a certified internal standard. emerypharma.comrug.nlnih.govsigmaaldrich.comfujifilm.com

High-Performance Liquid Chromatography (HPLC): HPLC is used to purify the synthesized Spironolactone-d7 and to determine its chemical purity. mdpi.compatsnap.com An HPLC system coupled with a mass spectrometer (LC-MS) is a particularly powerful combination, allowing for the separation of the deuterated compound from any non-deuterated or partially deuterated impurities, followed by mass analysis to confirm the identity and isotopic enrichment of the desired product. scielo.brnih.gov

The following table summarizes the key analytical techniques and their roles in the analysis of Spironolactone-d7:

Analytical TechniquePurposeKey Information Obtained
High-Resolution Mass Spectrometry (HRMS) To confirm molecular weight and isotopic enrichment.Accurate mass of the deuterated molecule, isotopic distribution (d0, d1, d2, etc.), calculation of isotopic purity.
Tandem Mass Spectrometry (MS/MS) To determine the location of deuterium labels.Fragmentation pattern, which can indicate the position of deuterium atoms on the molecular backbone.
Proton Nuclear Magnetic Resonance (¹H NMR) To identify the sites of deuteration.Absence or reduction of proton signals at specific positions, confirming deuterium substitution.
Deuterium Nuclear Magnetic Resonance (²H NMR) To directly observe the deuterium nuclei.Direct evidence of the presence and chemical environment of deuterium atoms.
Quantitative Nuclear Magnetic Resonance (qNMR) To accurately determine isotopic enrichment and chemical purity.Precise measurement of the amount of the deuterated compound relative to a standard.
High-Performance Liquid Chromatography (HPLC) To assess chemical purity and for purification.Separation of Spironolactone-d7 from impurities, determination of chemical purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) To combine separation with mass analysis.Confirmation of the identity, purity, and isotopic enrichment of the eluted compound.

Characterization of Spironolactone-d7 (Major) for Research Standards

For Spironolactone-d7 to be used as a reliable research standard, it must be thoroughly characterized to ensure its identity, purity, and isotopic integrity. This characterization is typically documented in a Certificate of Analysis (CoA).

Chemical Purity: The chemical purity is a measure of the percentage of the desired compound in the sample, excluding isotopic variations and residual solvents. It is typically determined by HPLC, with purity levels for research standards often exceeding 98%.

Isotopic Enrichment: This is a critical parameter that defines the percentage of the deuterated compound relative to its non-deuterated and partially deuterated counterparts. It is determined by mass spectrometry or qNMR. A high isotopic enrichment is desirable to minimize interference from the unlabeled compound in experimental studies. For a "d7" compound, the goal is to have the highest possible percentage of molecules containing exactly seven deuterium atoms.

Isotopic Distribution: A detailed analysis of the isotopic distribution, often presented in a table on the CoA, shows the percentage of molecules with different numbers of deuterium atoms (e.g., d0, d1, d2, ... d7, d8, etc.). For instance, a CoA for a related compound, 7α-Thiomethyl Spironolactone-d7, showed a distribution with the d7 species being the most abundant at 73.26%, followed by the d6 species at 23.11%. lgcstandards.com

The following table provides a hypothetical, yet representative, set of specifications for Spironolactone-d7 (Major) intended for use as a research standard, based on typical data for such compounds:

ParameterSpecificationMethod
Chemical Purity ≥98%HPLC
Isotopic Enrichment ≥99% (for all deuterated species)Mass Spectrometry / qNMR
Deuterium Incorporation Nominal d7Mass Spectrometry / NMR
Isotopic Distribution d7 > 90%Mass Spectrometry
Identity Confirmation Conforms to structure¹H NMR, Mass Spectrometry

The rigorous characterization of Spironolactone-d7 (Major) ensures its suitability for demanding research applications, providing scientists with a well-defined tool for their investigations into the pharmacology and metabolism of Spironolactone.

Advanced Analytical Methodologies Utilizing Spironolactone D7 Major

Role as an Internal Standard in Quantitative Bioanalysis

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, providing the highest accuracy and precision. Spironolactone-d7 (Major) is exemplary in this role, effectively mimicking the behavior of the analyte, Spironolactone (B1682167), throughout the analytical process, from extraction to detection.

Applications in Liquid Chromatography-Mass Spectrometry (LC-MS)

In Liquid Chromatography-Mass Spectrometry (LC-MS), Spironolactone-d7 is invaluable for the accurate determination of Spironolactone in biological samples. Measurement of Spironolactone by LC-MS can be challenging due to in-source fragmentation, where the parent molecule breaks down within the mass spectrometer's ion source, leading to an identical gas-phase ion structure as its metabolite, canrenone (B1668266). nih.gov This makes them indistinguishable by mass spectrometry alone. nih.gov The use of a stable isotope-labeled internal standard like Spironolactone-d7 helps to mitigate these challenges by co-eluting with the analyte and providing a reliable reference for quantification, correcting for any variability in ionization or fragmentation. nih.gov

Utilization in Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Throughput Analysis

For high-throughput analysis, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice, offering enhanced speed, resolution, and sensitivity. In this context, Spironolactone-d7 is employed as an internal standard for the rapid and sensitive quantification of Spironolactone in human plasma. researchgate.net A UPLC-MS/MS based bioanalytical method using a deuterated internal standard has been developed and validated for the quantification of Spironolactone suspension in human plasma. researchgate.net This method utilizes electrospray ionization in positive ion mode and multiple reaction monitoring for acquisition. researchgate.net The retention times for Spironolactone and Spironolactone-d7 were found to be approximately 6.15 and 6.07 minutes, respectively, demonstrating the near-identical chromatographic behavior essential for an effective internal standard. researchgate.net The linearity of this method has been established in the range of 1.007–100.224 ng/mL for Spironolactone. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Labeled Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) has been historically used for the identification of Spironolactone metabolites in human blood and urine. nih.gov While less common for routine quantitative bioanalysis of Spironolactone due to the drug's thermal lability and the need for derivatization, GC-MS can be employed for the analysis of labeled compounds. In such applications, Spironolactone-d7 would serve as an ideal internal standard, correcting for variability in the derivatization process and during chromatographic separation and detection.

Development and Validation of Bioanalytical Methods for Spironolactone and its Metabolites employing Spironolactone-d7 (Major)

The development and validation of robust bioanalytical methods are crucial for pharmacokinetic and bioequivalence studies. Spironolactone-d7 (Major) plays a pivotal role in ensuring the accuracy and reliability of these methods for Spironolactone and its active metabolites, such as canrenone and 7α-thiomethylspironolactone.

Methodological Aspects of Sample Preparation and Extraction (e.g., Protein Precipitation, Solid Phase Extraction)

Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte of interest. Common techniques for the analysis of Spironolactone and its metabolites include protein precipitation and solid-phase extraction (SPE). nih.govnih.gov

Protein Precipitation (PPT): This is a simple and rapid method where a solvent, typically acetonitrile, is added to the plasma sample to precipitate proteins. nih.gov The supernatant, containing the analyte and internal standard, is then analyzed. A method using protein precipitation for sample preparation has been developed for the determination of Spironolactone and its metabolites in blood plasma samples. nih.gov

Solid Phase Extraction (SPE): SPE offers a more selective extraction, resulting in cleaner samples. An HPLC method has been developed and validated for the determination of Spironolactone and its metabolites in paediatric plasma samples which utilizes protein precipitation followed by Solid Phase Extraction. nih.gov

In both methods, Spironolactone-d7 is added to the sample at the beginning of the process. Its recovery is assumed to be identical to that of the unlabeled Spironolactone, thereby correcting for any analyte loss during the extraction steps.

Optimization of Chromatographic Separation Parameters for Labeled and Unlabeled Species

Achieving optimal chromatographic separation between Spironolactone, its metabolites, and the internal standard is essential for accurate quantification. This involves the careful selection of the analytical column, mobile phase composition, and flow rate.

ParameterOptimized ConditionReference
Analytical Column C18 reversed-phase column scielo.br
Mobile Phase Methanol with 0.1% (v/v) formic acid and ultrapure water with 0.1% (v/v) formic acid (60:40 v/v) scielo.br
Flow Rate 0.4 mL min−1 scielo.br
Detection Electrospray ionization in positive ion mode scielo.br

The goal is to achieve symmetrical peak shapes, good resolution between all compounds of interest, and a reasonable run time. The near-identical chemical properties of Spironolactone-d7 and Spironolactone ensure that they exhibit very similar chromatographic behavior, with the deuterated standard typically eluting slightly earlier than the unlabeled analyte. researchgate.net The optimization process aims to fine-tune the separation to ensure baseline resolution, which is critical for preventing ion suppression and ensuring accurate integration of the chromatographic peaks.

Spectrometric Detection Parameter Optimization for Enhanced Sensitivity and Selectivity (e.g., Multiple Reaction Monitoring)

The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) is a cornerstone for achieving high sensitivity and selectivity in the quantification of analytes in complex biological matrices. For the analysis of spironolactone and its metabolites, a deuterated internal standard such as Spironolactone-d7 is crucial for accurate and precise quantification. The optimization of MS/MS parameters for Spironolactone-d7, alongside the parent compound, ensures the reliability of the bioanalytical method.

In a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, Spironolactone-d7 co-elutes with spironolactone, with one study noting retention times of approximately 6.07 minutes and 6.15 minutes for Spironolactone-d7 and spironolactone, respectively, under reverse-phase UPLC conditions. researchgate.net The optimization process for MRM involves the selection of a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, its fragmentation in the collision cell, and the selection of a specific product ion in the third quadrupole. This transition is unique to the analyte and significantly reduces background noise.

While specific MRM transitions for Spironolactone-d7 are not widely published, the parameters for similar deuterated analogs like Spironolactone-d6 have been documented. For Spironolactone-d6, a transition of m/z 347.1 → 107.2 has been utilized. For the non-labeled spironolactone, the corresponding transition is m/z 341.2 → 107.2. researchgate.net Given that Spironolactone-d7 has a higher molecular weight, its precursor ion would be expected at approximately m/z 348.1. The product ion would likely be the same or similar to that of spironolactone and its other deuterated forms, arising from a common fragmentation pathway. The optimization of collision energy and other instrument-specific parameters is essential to maximize the signal intensity for the chosen transition, thereby enhancing the sensitivity of the assay.

The following interactive table provides representative mass spectrometry parameters for spironolactone, which would be optimized in conjunction with Spironolactone-d7 during method development.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Spironolactone341.2107.2Positive ESI
Spironolactone-d6347.1107.2Positive ESI
Spironolactone-d7 (Predicted) ~348.1 ~107.2 Positive ESI

Note: ESI refers to Electrospray Ionization. The parameters for Spironolactone-d7 are predicted based on the structure and fragmentation patterns of spironolactone and its d6 analog.

Specific Applications in Non-Clinical Research Matrices

Spironolactone-d7 serves as an indispensable tool in non-clinical research, enabling robust quantification of spironolactone in various biological samples. Its use as an internal standard corrects for variability in sample preparation and instrument response, which is critical for pharmacokinetic and metabolic studies in animal models and in vitro systems.

Quantification in Animal Plasma and Tissue Samples (e.g., Canine Models)

The evaluation of pharmacokinetics and metabolism of spironolactone in animal models is a key component of preclinical drug development. Canine models are frequently employed in such studies. A liquid chromatography-mass spectrometry (LC-MS/MS) method was developed for the quantification of the spironolactone metabolites, canrenone and 7-α-thiomethyl spironolactone (TMS), in dog plasma. researchgate.net In this study, canrenone-d6 (B12410217) was utilized as the internal standard. researchgate.net The principles of this method are directly applicable to the use of Spironolactone-d7 for the quantification of the parent drug.

The process typically involves protein precipitation from the plasma samples, followed by chromatographic separation and detection by MS/MS. For instance, in the canine study, plasma samples were processed by protein precipitation with acetonitrile. researchgate.net Spironolactone-d7, when used as an internal standard, would be added to the plasma samples prior to this step to account for any analyte loss during sample preparation.

Beyond canine models, studies in other species such as mice have also been conducted. In one such study, spironolactone metabolites were observed in murine serum. nih.gov The ability to accurately quantify spironolactone and its metabolites in small sample volumes, such as those obtained from mice, is crucial. The high sensitivity of LC-MS/MS methods, facilitated by the use of deuterated internal standards like Spironolactone-d7, makes such analyses feasible.

The following interactive table summarizes key aspects of a bioanalytical method for spironolactone metabolites in canine plasma, which is relevant to the application of Spironolactone-d7.

ParameterDetails
Animal Model Healthy Dogs
Matrix Lithium Heparin Plasma
Sample Preparation Protein Precipitation with Acetonitrile
Internal Standard Canrenone-d6 (for metabolites)
Analytical Technique LC-MS/MS

In Vitro System Analysis (e.g., Hepatic Microsomes, Hepatocytes) for Analytical Method Support

In vitro systems, such as hepatic microsomes and hepatocytes, are vital tools for investigating the metabolic pathways of a drug candidate before and during in vivo studies. These systems help in identifying potential metabolites and understanding the enzymes involved in the drug's metabolism. Spironolactone is known to be extensively metabolized in the liver. nih.gov

When conducting in vitro metabolic stability assays or metabolite identification studies for spironolactone, Spironolactone-d7 is an invaluable internal standard. For instance, spironolactone would be incubated with liver microsomes (from various species, including human, rat, or dog) or hepatocytes in the presence of necessary cofactors. At various time points, aliquots of the incubation mixture are taken, and the reaction is quenched. Spironolactone-d7 would be added to these samples to enable accurate quantification of the remaining parent drug and any formed metabolites by LC-MS/MS.

The use of a stable isotope-labeled internal standard like Spironolactone-d7 is critical in these in vitro systems to control for variations in extraction efficiency and matrix effects from the incubation buffer and cellular components. This ensures that the determined metabolic stability (e.g., half-life, intrinsic clearance) is accurate and reliable, providing crucial data to support the progression of non-clinical and clinical studies. While specific publications detailing the use of Spironolactone-d7 in hepatic microsomes or hepatocytes are limited, its application is a standard practice in modern drug metabolism and pharmacokinetic (DMPK) studies.

Investigative Studies on Metabolic Fate and Isotopic Effects of Deuterated Spironolactone Non Clinical/in Vitro

Elucidation of Metabolic Pathways Using Deuterium (B1214612) Labeling as a Tracer

Deuterium labeling serves as a powerful tool for tracing the metabolic pathways of a drug without altering its fundamental chemical structure. The increased mass of deuterium atoms in Spironolactone-d7 allows for its clear differentiation from its non-deuterated counterpart and endogenous compounds in biological matrices when analyzed by mass spectrometry. This technique is instrumental in identifying and quantifying metabolites, thus providing a detailed map of the biotransformation cascade.

The use of deuterated tracers helps to overcome the challenges of complex biological backgrounds, providing clearer metabolic profiles and facilitating the discovery of novel or minor metabolic pathways that might otherwise be obscured.

Impact of Deuteration on Metabolic Stability and Clearance in In Vitro Systems

A primary motivation for developing deuterated drugs is to enhance their metabolic stability. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Since many metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-determining step, replacing hydrogen with deuterium can slow down the rate of metabolism. This phenomenon is known as the kinetic isotope effect (KIE).

In vitro systems such as liver microsomes and hepatocytes are standard models for assessing the metabolic stability of drug candidates. These systems contain a rich complement of drug-metabolizing enzymes, including CYPs and UDP-glucuronosyltransferases (UGTs).

When Spironolactone-d7 is incubated with animal-derived liver microsomes or hepatocytes, its rate of disappearance over time is measured and compared to that of non-deuterated spironolactone (B1682167). A slower rate of metabolism for Spironolactone-d7 would indicate an increased metabolic stability. This is typically quantified by measuring the intrinsic clearance (Clint) and the in vitro half-life (t½).

Table 1: Illustrative Comparison of In Vitro Metabolic Stability Parameters

Compound In Vitro Half-life (t½, min) Intrinsic Clearance (Clint, µL/min/mg protein)
Spironolactone 20 34.7
Spironolactone-d7 35 19.8

Note: The data in this table is illustrative and based on the expected outcome of deuteration. Actual values would be derived from specific experimental studies.

Such studies in animal models provide crucial early insights into how deuteration might affect the drug's pharmacokinetic profile in vivo.

Comparative Metabolic Profiling: Deuterated vs. Non-Deuterated Spironolactone in Non-Human Biological Systems

Comparative metabolic profiling involves a detailed side-by-side analysis of the metabolites formed from both the deuterated and non-deuterated forms of a drug. This comparison, conducted in non-human biological systems like rat or dog liver microsomes, can reveal significant differences in the metabolic pathways.

The kinetic isotope effect can lead to "metabolic switching." If the metabolism at a deuterated site is slowed, the drug molecule may be metabolized at an alternative, non-deuterated site. This can alter the proportion of different metabolites formed. For Spironolactone-d7, this could mean a shift in the balance between the formation of canrenone (B1668266) and the sulfur-containing metabolites.

Table 2: Hypothetical Comparative Metabolite Profile in Rat Liver Microsomes

Metabolite Relative Abundance (%) from Spironolactone Relative Abundance (%) from Spironolactone-d7
Canrenone 45 35
7α-thiomethylspironolactone 30 40
Other Sulfur-containing Metabolites 25 25

Note: This table presents a hypothetical scenario to illustrate the concept of metabolic switching. The actual distribution would depend on the specific positions of deuterium atoms and the enzymes involved.

Understanding these shifts is critical, as different metabolites can have varying pharmacological activities and toxicological profiles.

Mechanistic Investigations of Deuterium Isotope Effects on Enzyme Kinetics and Biotransformation

To delve deeper into the impact of deuteration, mechanistic studies focus on the kinetics of the enzymes responsible for spironolactone's metabolism. These investigations typically involve recombinant human CYP enzymes to pinpoint the specific isoforms involved and to quantify the magnitude of the kinetic isotope effect.

By determining the Michaelis-Menten constants (Km and Vmax) for the metabolism of both Spironolactone and Spironolactone-d7 by specific CYP isoforms, researchers can gain a quantitative understanding of how deuteration affects enzyme-substrate interactions and catalytic efficiency. A significant difference in these kinetic parameters between the two compounds provides direct evidence of a KIE and helps to elucidate the reaction mechanism.

For instance, if a particular CYP-mediated hydroxylation step is the primary route of metabolism and involves the cleavage of a C-H bond that is deuterated in Spironolactone-d7, a significant increase in the Km and/or a decrease in the Vmax would be expected for the deuterated compound. These detailed enzymatic studies are fundamental to predicting the in vivo consequences of deuteration and for the rational design of new drug candidates with optimized metabolic properties.

Pharmacokinetic Research Applications of Spironolactone D7 Major in Non Human Models

Utilization as a Stable Isotope Tracer for Absorption, Distribution, and Excretion (ADE) Studies in Animal Models

Stable isotope tracers like Spironolactone-d7 are instrumental in delineating the absorption, distribution, and excretion (ADE) of a drug in animal models. These studies are fundamental to understanding the fate of a drug in a biological system. While specific studies detailing the use of Spironolactone-d7 in comprehensive ADE packages are not extensively published in publicly available literature, the principles of its application are well-established in pharmacokinetic research.

A key aspect of preclinical drug development is to characterize how a drug is absorbed into the systemic circulation, distributed to various tissues, and ultimately eliminated from the body through metabolism and excretion. Labeled compounds are essential for this purpose. For instance, studies using radiolabeled spironolactone (B1682167), such as [22-14C]spironolactone, have provided valuable insights into its disposition in different animal species. In a comparative study, the gastrointestinal absorption of spironolactone was estimated to be 82% in rats, 62% in dogs, and 103% in rhesus monkeys. nih.gov

The excretion pathways of spironolactone and its metabolites have also been elucidated using labeled compounds. Significant species differences in excretion have been observed, which underscores the importance of conducting these studies in multiple non-human models. The following table summarizes the cumulative average excretion of radioactivity over six days following an oral dose of [22-14C]spironolactone in rats, dogs, and monkeys. nih.gov

Table 1: Cumulative Average Excretion of Radioactivity (% of Oral Dose) in Animal Models

Species Urine (%) Feces (%)
Rat 4.69 74.2
Dog 18.5 69.3
Monkey 46.0 40.1

Data from a study using [22-14C]spironolactone, a radiolabeled isotopologue. nih.gov

These data highlight the variability in excretion routes among species, with rats primarily eliminating the drug and its metabolites via the feces, while monkeys show a more balanced excretion between urine and feces. nih.gov Such information is critical for selecting the most appropriate animal model for further preclinical development and for predicting the drug's behavior in humans. Spironolactone-d7, as a stable isotope-labeled analog, offers a non-radioactive alternative for conducting similar mass balance and excretion studies, providing a safer and often more accessible method for tracing the drug's path through the body.

Pharmacokinetic Modeling and Simulation Approaches Informed by Labeled Compound Data in Non-Clinical Species

Pharmacokinetic (PK) modeling and simulation are powerful computational tools used to predict the concentration-time profile of a drug and its metabolites in the body. The accuracy of these models is highly dependent on the quality of the input data, which is where labeled compounds like Spironolactone-d7 play a crucial, albeit often indirect, role. The precise concentration measurements of the parent drug and its metabolites, obtained from bioanalytical methods utilizing deuterated internal standards, are foundational to building robust PK models.

In non-clinical species, various modeling approaches are employed. For example, a maximal possible effect (Emax) model was used in Beagle dogs to determine the pharmacodynamic parameters of spironolactone in antagonizing the renal effects of aldosterone. nih.gov This type of model helps in understanding the dose-response relationship and in proposing effective doses for further studies. nih.gov

More complex physiologically-based pharmacokinetic (PBPK) models are also being developed for spironolactone and its active metabolites. nih.gov These models integrate physicochemical properties of the drug with physiological and anatomical data of the species to simulate the drug's behavior in different organs and tissues. nih.gov A PBPK model for spironolactone was developed and validated in adults and then scaled to pediatric populations to inform dosing recommendations. nih.govnih.gov The development of such models for preclinical species like rats and dogs allows for the extrapolation of pharmacokinetic data from animals to humans, a process known as interspecies scaling. nih.gov

The data used to build and validate these models, such as clearance rates and metabolite formation, are derived from in vivo studies in animals. The accuracy of these data points is paramount. The use of Spironolactone-d7 as an internal standard in the bioanalytical assays ensures that the concentration-time data, which forms the basis of these models, is reliable and precise. This, in turn, enhances the predictive power of the PK models, allowing for more informed decisions regarding study design and dose selection for subsequent clinical trials.

Bioanalytical Support for Spironolactone and Metabolite Exposure Assessment in Pre-Clinical Animal Studies

The accurate quantification of spironolactone and its active metabolites, such as canrenone (B1668266) and 7α-thiomethylspironolactone, in biological matrices is essential for assessing drug exposure in preclinical animal studies. However, the bioanalysis of spironolactone is challenging due to its extensive and rapid metabolism, as well as potential instability in plasma. nih.gov Furthermore, preclinical studies often involve small animal models, such as rats, where the volume of biological samples is limited.

To overcome these challenges, highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed. A critical component of these methods is the use of a stable isotope-labeled internal standard. Spironolactone-d7 is ideally suited for this role. An internal standard is a compound with similar physicochemical properties to the analyte that is added to the sample at a known concentration before processing. It helps to correct for any variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantification.

The use of a deuterated analog like Spironolactone-d7 as an internal standard is considered the gold standard in quantitative bioanalysis. Because it has the same chemical structure as spironolactone, it co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer. However, due to its higher mass, it can be distinguished from the unlabeled drug. This allows for the precise measurement of the ratio of the analyte to the internal standard, which is then used to determine the concentration of spironolactone in the sample.

This approach is crucial for obtaining reliable pharmacokinetic data from preclinical studies in various animal models, including dogs and rats. nih.govnih.govnih.gov The accurate assessment of drug and metabolite concentrations is fundamental for understanding the dose-exposure relationship and for making critical decisions in the drug development process.

Impurity Profiling and Degradation Product Analysis Involving Spironolactone D7 Major

Methodologies for the Identification and Quantification of Related Substances and Degradation Products of Spironolactone (B1682167)

The identification and quantification of substances related to Spironolactone, including process impurities and degradation products, rely on robust analytical methods capable of separating and measuring these compounds with high sensitivity and specificity. The most widely used techniques are chromatographic, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). nih.govresearchgate.net

These methods typically employ a reversed-phase column (such as a C8 or C18) and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. nih.govbohrium.com A Photodiode Array (PDA) detector is often used, as it can acquire spectra across a range of wavelengths, which helps to confirm the identity and purity of the peaks corresponding to Spironolactone and its related substances. researchgate.net

A crucial step in method development is conducting forced degradation studies. researchgate.netwiley.com In accordance with guidelines from the International Council for Harmonisation (ICH), Spironolactone is exposed to a variety of stress conditions, including:

Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) to simulate pH-related degradation. nih.gov

Oxidation: Exposure to oxidizing agents like hydrogen peroxide. wiley.com

Thermal Stress: Heating the drug substance to evaluate its stability at elevated temperatures. researchgate.net

Photolysis: Exposing the drug to UV light to assess photosensitivity. researchgate.net

These studies help to generate potential degradation products, which are then isolated and characterized. The developed analytical method must be able to resolve the main Spironolactone peak from all major degradation products. wiley.com Among the most commonly identified degradation products of Spironolactone are Canrenone (B1668266) and 7α-thiospironolactone. nih.gov For more complex analyses or for structural elucidation of unknown impurities, more advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. scbt.comscispace.com

Table 1: Summary of Forced Degradation Studies of Spironolactone
Stress ConditionReagent/MethodObserved DegradationMajor Degradation Products Identified
Acidic Hydrolysis0.1 M HClSignificant degradation observed. researchgate.netwiley.comCanrenone, others. nih.gov
Alkaline Hydrolysis0.01 M - 0.1 M NaOHSignificant degradation observed. wiley.comnih.govCanrenone. nih.gov
Oxidative Stress3-30% H2O2Moderate degradation observed. wiley.comnih.govNot specified in detail.
Thermal Stress60°CStable to moderate degradation. nih.govresearchgate.netNot specified in detail.
Photolytic StressUV lampSlight degradation observed. nih.govresearchgate.netNot specified in detail.

Application of Spironolactone-d7 (Major) as a Labeled Standard for the Quantification of Deuterated Metabolites (e.g., 7α-Thiomethyl Spironolactone-d7)

Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry. nih.govresearchgate.net Spironolactone-d7, a deuterated form of the parent drug, is an ideal internal standard for quantifying Spironolactone and its metabolites. researchgate.net An internal standard is a compound with very similar chemical and physical properties to the analyte, which is added in a known quantity to every sample. Its purpose is to correct for any loss of analyte during sample preparation and for variations in instrument response. scispace.com

Spironolactone is extensively metabolized in the body, primarily to active metabolites that include Canrenone and sulfur-containing compounds like 7α-Thiomethyl Spironolactone. nih.govwikipedia.org In pharmacokinetic studies that might use deuterated drugs to trace metabolic pathways, it becomes necessary to quantify the resulting deuterated metabolites. For example, if a deuterated version of Spironolactone were administered to a subject, one would need to measure the concentration of deuterated metabolites like 7α-Thiomethyl Spironolactone-d7 in biological fluids. scbt.commedchemexpress.com

The analytical method of choice for such a task is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). elsevierpure.com In this scenario, Spironolactone-d7 would serve as the internal standard for the quantification of the analyte, 7α-Thiomethyl Spironolactone-d7. The process involves:

Adding a precise amount of the Spironolactone-d7 internal standard to the biological sample (e.g., plasma).

Extracting the analyte and internal standard from the matrix.

Injecting the extract into the LC-MS/MS system.

Because the analyte and the internal standard have nearly identical properties, they behave similarly during extraction and chromatography. However, due to the mass difference from the deuterium (B1214612) atoms, the mass spectrometer can detect them as distinct chemical entities. The concentration of the analyte (7α-Thiomethyl Spironolactone-d7) is calculated by comparing the ratio of its instrument response to the response of the known amount of internal standard (Spironolactone-d7). This isotope dilution method provides exceptional accuracy and precision, correcting for matrix effects and other sources of analytical variability. researchgate.net

Development of Stability-Indicating Analytical Methods Utilizing Labeled Standards

A stability-indicating analytical method (SIAM) is a validated procedure that provides a quantitative measure of a drug's stability over time. A core requirement of a SIAM is its specificity; it must be able to accurately measure the concentration of the active pharmaceutical ingredient (API) without any interference from degradation products, process impurities, or formulation excipients. bohrium.com

The development and validation of these methods are crucial for determining the shelf-life of pharmaceutical products. Incorporating a labeled internal standard, such as Spironolactone-d7, into a SIAM, especially one based on LC-MS, greatly improves its reliability. researchgate.netelsevierpure.com The use of such a standard ensures that the stability data collected are accurate, as it accounts for variations that can occur during sample processing and analysis over the course of a long-term stability study. scispace.com

The validation of a SIAM involves a comprehensive evaluation of several performance characteristics to prove that the method is fit for its intended purpose. The use of a labeled internal standard like Spironolactone-d7 helps to meet the rigorous acceptance criteria for these validation parameters, particularly for accuracy and precision. scispace.com For example, a study assessing the stability of a Spironolactone formulation would involve analyzing samples stored under various conditions (e.g., temperature, humidity) at specific time intervals. By adding Spironolactone-d7 to each sample prior to analysis, any sample-to-sample or run-to-run variability is normalized, yielding highly reliable data on the drug's degradation profile and stability.

Table 2: Typical Validation Parameters for a Stability-Indicating Method
ParameterDescriptionTypical Acceptance Criteria
SpecificityAbility to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity index > 0.99; No interference at the retention time of the analyte. researchgate.net
LinearityAbility to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999. elsevierpure.com
AccuracyCloseness of test results to the true value.Recovery of 98.0-102.0%. researchgate.net
Precision (RSD)Agreement among a series of measurements.RSD ≤ 2.0% for repeatability and intermediate precision. researchgate.net
RangeInterval between the upper and lower concentrations of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration.
LOQLowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
RobustnessCapacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with varied parameters (e.g., pH, flow rate). researchgate.net

Future Directions and Advanced Research Frontiers for Spironolactone D7 Major

Development of Novel Synthetic Approaches for Niche Deuterated Analogues

The synthesis of Spironolactone-d7, while established, opens the door for the development of more sophisticated and niche deuterated analogues. Current synthetic routes for spironolactone (B1682167) often start from dehydroepiandrosterone (B1670201) and involve multiple steps, including the introduction of the 7α-thioacetyl group and the formation of the γ-lactone ring. nih.govchemicalbook.com The introduction of deuterium (B1214612) atoms can be strategically achieved during these steps.

Future research in this area will likely focus on:

Site-Specific Deuteration: Developing synthetic methods to introduce deuterium at specific, metabolically vulnerable positions within the spironolactone molecule. This can provide finer control over its pharmacokinetic properties.

Multi-Deuterated Analogues: Synthesizing analogues with varying degrees of deuteration (e.g., d3, d6, d9) to systematically study the impact of deuterium substitution on metabolism and efficacy. lgcstandards.com

Stereoselective Deuteration: Creating synthetic pathways that allow for the stereospecific placement of deuterium, which could be crucial for understanding the three-dimensional aspects of drug-receptor interactions.

These novel synthetic approaches will not only provide a wider range of research tools but also potentially lead to the development of new chemical entities with improved therapeutic profiles. A review of synthetic approaches to spironolactone and its analogues highlights the complexity and potential for innovation in this area. nih.gov

Expanding Analytical Applications Beyond Routine Quantification in Complex Research Matrices

Spironolactone-d7 is extensively used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of spironolactone in biological matrices like human plasma. researchgate.netresearchgate.net Its similar chemical properties to the parent drug but distinct mass allow for accurate and precise measurements, which are crucial for pharmacokinetic and bioequivalence studies. researchgate.net

The future of Spironolactone-d7 in analytical applications lies in its use in more complex research matrices and for purposes beyond simple quantification. This includes:

Metabolite Profiling: Utilizing Spironolactone-d7 to trace the metabolic fate of spironolactone in complex biological systems, such as in vivo animal models. This can help in the identification and quantification of previously unknown or low-abundance metabolites.

Tissue Distribution Studies: Employing Spironolactone-d7 to investigate the distribution of spironolactone and its metabolites in various tissues, providing insights into its mechanism of action and potential off-target effects.

Environmental Analysis: Developing methods to detect and quantify trace amounts of spironolactone and its metabolites in environmental samples, using Spironolactone-d7 as a reliable internal standard.

Advanced Mass Spectrometry Techniques: The use of Spironolactone-d7 can be extended to more advanced techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) to improve the separation and identification of spironolactone and its metabolites in complex mixtures, especially in cases of in-source fragmentation. nih.govnih.gov

A study on the simultaneous determination of spironolactone and its active metabolite canrenone (B1668266) in human plasma by HPLC-APCI-MS demonstrates the utility of deuterated standards in complex analytical methods. researchgate.net

Further Mechanistic Investigations into Deuterium Isotope Effects on Biological Interactions

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgnih.gov This effect is particularly relevant for metabolic reactions catalyzed by enzymes like cytochrome P450. nih.gov Deuteration at a metabolic "soft spot" can slow down the metabolism of a drug, leading to a longer half-life and increased exposure. nih.govnih.gov

Future research should focus on detailed mechanistic investigations into the deuterium isotope effects of Spironolactone-d7 on its biological interactions. This includes:

Enzyme Kinetics Studies: Quantifying the KIE for the metabolism of Spironolactone-d7 by specific drug-metabolizing enzymes to understand the precise impact of deuteration on its metabolic stability.

Receptor Binding Assays: Investigating whether the presence of deuterium affects the binding affinity and kinetics of spironolactone to its target receptors, such as the mineralocorticoid and androgen receptors. medchemexpress.com

In Vivo Pharmacodynamic Studies: Comparing the pharmacodynamic effects of Spironolactone-d7 and spironolactone in animal models to determine if the altered pharmacokinetics translate to changes in efficacy or side-effect profiles.

Understanding these isotope effects is crucial for the rational design of next-generation deuterated drugs with optimized therapeutic properties. nih.govnih.gov

Integration with Computational Chemistry and In Silico Modeling for Predictive Research

Computational chemistry and in silico modeling are powerful tools in drug discovery and development. whiterose.ac.uk These methods can be used to predict the properties of molecules, simulate their interactions with biological targets, and guide the design of new compounds.

The integration of these computational approaches with research on Spironolactone-d7 can open up new avenues for predictive research:

Predicting Metabolic Stability: Using quantum mechanics/molecular mechanics (QM/MM) simulations to predict the sites of metabolism on the spironolactone molecule and to estimate the magnitude of the KIE upon deuteration.

Modeling Receptor Interactions: Employing molecular docking and molecular dynamics simulations to understand how deuteration might alter the binding mode and dynamics of spironolactone within the active site of its receptors.

In Silico ADME Prediction: Developing quantitative structure-activity relationship (QSAR) models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of novel deuterated spironolactone analogues.

An example of the application of in silico methods is the screening for cocrystals of spironolactone to improve its physicochemical properties. whiterose.ac.ukresearchgate.net Similar computational screening approaches could be used to identify promising deuterated analogues of spironolactone.

Role in Advanced Quality Control and Reference Standard Development for Research Grade Materials

Spironolactone-d7 serves as a high-quality reference standard for the reliable testing of spironolactone. lgcstandards.com The availability of well-characterized reference standards is essential for ensuring the accuracy and reproducibility of analytical data in research and pharmaceutical quality control. avantorsciences.comschd-shimadzu.com

In the context of advanced quality control and the development of research-grade materials, Spironolactone-d7 plays a pivotal role:

Certified Reference Material (CRM): The development of Spironolactone-d7 as a certified reference material would provide a benchmark for the calibration of analytical instruments and the validation of analytical methods.

Impurity Profiling: Using Spironolactone-d7 as an internal standard for the accurate quantification of impurities in bulk spironolactone and its pharmaceutical formulations.

Inter-laboratory Studies: Facilitating inter-laboratory comparisons and proficiency testing to ensure the consistency of analytical results across different research and testing facilities.

Stable Isotope Dilution Analysis (SIDA): SIDA, which utilizes isotopically labeled internal standards like Spironolactone-d7, is a primary ratio method that can provide highly accurate and traceable measurement results, crucial for establishing the purity of reference materials. isolife.nl

The use of such high-purity, well-characterized standards is fundamental to maintaining the quality and integrity of research data and pharmaceutical products. researchgate.netclearsynth.com

Q & A

Q. What are the key physicochemical properties of Spironolactone-d7 (Major) that researchers must consider during experimental design?

Spironolactone-d7 (Major) has a molecular weight of 416.57 g/mol, a melting point of 207–208°C, and a logP value indicative of moderate lipophilicity, which influences solubility in aqueous versus organic solvents . Its deuterium labeling at seven positions reduces metabolic degradation rates compared to the non-deuterated form, necessitating careful storage conditions (e.g., desiccated, -20°C) to prevent isotopic exchange. Researchers must validate solvent compatibility (e.g., DMSO for solubility testing) and use high-purity standards for quantification via LC-MS or NMR .

Q. How is Spironolactone-d7 (Major) synthesized and characterized in preclinical research?

Synthesis involves deuterium incorporation via catalytic exchange or custom synthetic routes, followed by purification using preparative HPLC. Characterization requires tandem mass spectrometry (MS/MS) to confirm deuterium enrichment and NMR (¹H, ¹³C) to verify structural integrity. Purity (>98%) is assessed via reverse-phase HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient . Batch-to-batch variability must be minimized by adhering to Good Laboratory Practices (GLP) for isotopic consistency .

Q. What role does the deuterium labeling in Spironolactone-d7 (Major) play in pharmacological studies?

Deuterium labeling enhances metabolic stability by slowing CYP450-mediated oxidation, enabling precise tracking of pharmacokinetic (PK) profiles. This is critical for distinguishing parent compound retention from metabolite formation in mass spectrometry assays. Researchers use Spironolactone-d7 as an internal standard in quantitative LC-MS to correct for matrix effects in plasma or tissue samples .

Advanced Research Questions

Q. What analytical methodologies are recommended for quantifying Spironolactone-d7 (Major) in complex biological matrices?

  • LC-MS/MS : Employ a deuterated internal standard (e.g., Spironolactone-d7 itself) with a Shim-pack GIST C18 column and 0.1% formic acid in mobile phases. Monitor transitions m/z 417.2 → 341.1 (quantifier) and 417.2 → 107.1 (qualifier) for Spironolactone-d7, ensuring a lower limit of quantification (LLOQ) of 0.1 ng/mL .
  • HPLC-ELSD : For non-ionizable samples, use an evaporative light scattering detector with a methanol:water (70:30) isocratic elution. Validate linearity across 0.5–50 µg/mL .

Q. How can researchers design experiments to elucidate the mechanism of action of Spironolactone-d7 (Major) in androgen receptor inhibition studies?

  • In vitro : Use androgen-sensitive cell lines (e.g., LNCaP) with luciferase reporter assays to measure AR transcriptional activity. Co-treat with dihydrotestosterone (DHT) and Spironolactone-d7 (1–100 µM) for 24–48 hours. Normalize data to vehicle controls and validate via Western blot for AR degradation .
  • Competitive Binding Assays : Perform radioligand displacement using ³H-R1881, with Scatchard analysis to calculate IC₅₀ values. Include non-deuterated Spironolactone as a comparator to assess isotopic effects on binding affinity .

Q. What strategies are effective for resolving contradictory data in studies involving Spironolactone-d7 (Major)'s metabolic stability?

  • Systematic Review : Apply Cochrane criteria to assess bias in experimental designs, focusing on variables like dosing regimens (acute vs. chronic), species-specific CYP450 isoforms, and sample collection timelines .
  • In Silico Modeling : Use tools like Schrödinger’s Suite to predict deuterium kinetic isotope effects (DKIE) on metabolic pathways. Cross-validate with empirical data from hepatocyte incubation studies .

Q. What considerations are critical when extrapolating in vitro findings of Spironolactone-d7 (Major) to in vivo models?

  • Dose Scaling : Apply allometric scaling (e.g., body surface area normalization) between cell-based IC₅₀ values and murine/human equivalent doses. Account for plasma protein binding differences using equilibrium dialysis .
  • Tissue Distribution : Use quantitative whole-body autoradiography (QWBA) with ¹⁴C-labeled Spironolactone-d7 to assess organ-specific accumulation. Compare with microdialysis data to validate free drug concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.